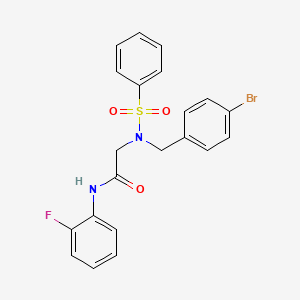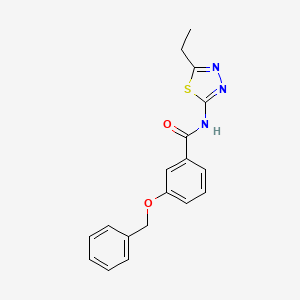
N~2~-(4-bromobenzyl)-N~1~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(4-bromobenzyl)-N~1~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as BBFGP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including cancer treatment, drug delivery, and imaging.
Applications De Recherche Scientifique
N~2~-(4-bromobenzyl)-N~1~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells, by inducing apoptosis and cell cycle arrest. N~2~-(4-bromobenzyl)-N~1~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has also been investigated for its potential use in drug delivery, as it can be conjugated with other molecules to target specific cells or tissues. Additionally, N~2~-(4-bromobenzyl)-N~1~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been explored for its imaging properties, as it can be labeled with various imaging agents for the detection of cancer cells.
Mécanisme D'action
The mechanism of action of N~2~-(4-bromobenzyl)-N~1~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide involves the inhibition of various signaling pathways that are involved in cancer cell growth and survival. N~2~-(4-bromobenzyl)-N~1~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to inhibit the activity of the protein kinase B/Akt pathway, which is involved in the regulation of cell survival and proliferation. Additionally, N~2~-(4-bromobenzyl)-N~1~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide can inhibit the expression of various genes that are involved in cancer cell growth, such as cyclin D1 and Bcl-2.
Biochemical and Physiological Effects
N~2~-(4-bromobenzyl)-N~1~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and inhibition of cancer cell migration and invasion. Additionally, N~2~-(4-bromobenzyl)-N~1~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have low toxicity in normal cells, indicating its potential use as a cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N~2~-(4-bromobenzyl)-N~1~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide is its potential use as a cancer treatment with low toxicity in normal cells. Additionally, N~2~-(4-bromobenzyl)-N~1~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide can be conjugated with other molecules for targeted drug delivery, and labeled with imaging agents for cancer detection. However, one of the limitations of N~2~-(4-bromobenzyl)-N~1~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide is its limited solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on N~2~-(4-bromobenzyl)-N~1~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide. One potential direction is the development of more efficient synthesis methods to improve its yield and purity. Additionally, further studies are needed to investigate its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Furthermore, the development of more efficient drug delivery systems using N~2~-(4-bromobenzyl)-N~1~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide can improve its targeted delivery to cancer cells. Finally, the use of N~2~-(4-bromobenzyl)-N~1~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide as an imaging agent for the detection of cancer cells can be further explored.
Conclusion
In conclusion, N~2~-(4-bromobenzyl)-N~1~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in cancer treatment, drug delivery, and imaging. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N~2~-(4-bromobenzyl)-N~1~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide can lead to the development of more efficient cancer treatments and drug delivery systems, and improved cancer detection methods.
Méthodes De Synthèse
N~2~-(4-bromobenzyl)-N~1~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide can be synthesized through a multi-step process, which involves the reaction of 4-bromobenzaldehyde with 2-fluorobenzylamine, followed by the addition of phenylsulfonyl chloride and glycine. The final product is obtained through purification and characterization using various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Propriétés
IUPAC Name |
2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrFN2O3S/c22-17-12-10-16(11-13-17)14-25(29(27,28)18-6-2-1-3-7-18)15-21(26)24-20-9-5-4-8-19(20)23/h1-13H,14-15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQSZULCKANXSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Br)CC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[(2,6-dichlorobenzylidene)amino]-N-(3,4-dimethoxyphenyl)-2-piperidinecarboxamide](/img/structure/B5849216.png)



![3-(4-bromophenyl)-5-[(phenylthio)methyl]-1,2,4-oxadiazole](/img/structure/B5849258.png)
